Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate
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Overview
Description
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is a cationic surfactant belonging to the quaternary ammonium salt category. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various industrial applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.
Mechanism of Action
The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methacryloyloxyethyltrimethylammonium chloride
- Methacryloyloxyethyltrimethylammonium bromide
- Methacryloyloxyethyltrimethylammonium sulfate
Uniqueness
Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of methacryloyl and toluene-p-sulphonate groups. This combination imparts distinct properties, such as enhanced stability and solubility in water, making it more effective in certain applications compared to its counterparts .
Properties
CAS No. |
40820-77-7 |
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Molecular Formula |
C16H25NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
KCWJQYMVIPERDS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C |
Related CAS |
33611-56-2 (Parent) |
Origin of Product |
United States |
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